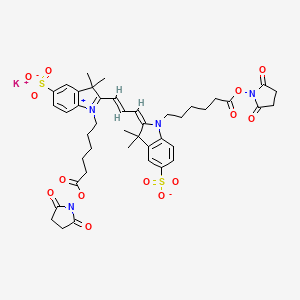
Cy 3 (Non-Sulfonated) (potassium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cy 3 (Non-Sulfonated) (potassium), also known as Cyanine3 potassium, is a fluorescent dye belonging to the cyanine dye series. It is commonly used as a fluorescent marker for biomolecules, particularly in biological and biochemical research. This compound can interact with biomolecules and bind to double-helical DNA through intercalation, exhibiting enhanced fluorescence upon binding .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cy 3 (Non-Sulfonated) (potassium) involves the reaction of specific cyanine dye precursors under controlled conditions. The process typically includes the following steps:
Condensation Reaction: The initial step involves the condensation of a quaternary ammonium salt with a suitable aldehyde or ketone to form the cyanine dye core.
Substitution Reaction: The core structure is then subjected to substitution reactions to introduce the desired functional groups, such as the potassium ion.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired purity and yield
Industrial Production Methods
Industrial production of Cy 3 (Non-Sulfonated) (potassium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled temperature and pressure conditions.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity
化学反应分析
Types of Reactions
Cy 3 (Non-Sulfonated) (potassium) undergoes various chemical reactions, including:
Intercalation: The compound can intercalate into double-helical DNA, enhancing its fluorescence.
Binding Reactions: It can bind to biomolecules, such as proteins and nucleic acids, through non-covalent interactions
Common Reagents and Conditions
Common reagents used in reactions involving Cy 3 (Non-Sulfonated) (potassium) include:
Dimethylformamide (DMF): Used as a solvent to achieve effective labeling reactions.
Dimethyl sulfoxide (DMSO): Another solvent used to enhance solubility and reaction efficiency.
Major Products Formed
The major products formed from reactions involving Cy 3 (Non-Sulfonated) (potassium) are typically fluorescently labeled biomolecules, such as DNA, RNA, and proteins .
科学研究应用
Cy 3 (Non-Sulfonated) (potassium) has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study molecular interactions and chemical reactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and molecular imaging to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools for quality control and environmental monitoring
作用机制
The mechanism of action of Cy 3 (Non-Sulfonated) (potassium) involves its ability to intercalate into double-helical DNA and bind to biomolecules. This intercalation enhances the compound’s fluorescence, making it a valuable tool for detecting and visualizing biomolecular interactions. The molecular targets include DNA, RNA, and proteins, and the pathways involved are primarily related to fluorescence enhancement upon binding .
相似化合物的比较
Similar Compounds
Cy 3 (Sulfonated) (potassium): Contains sulfonate groups, which increase water solubility and reduce aggregation in aqueous solutions.
Cy 5 (Non-Sulfonated) (potassium): Another cyanine dye with a different fluorescence emission spectrum.
Fluorescein: A different class of fluorescent dye with distinct spectral properties.
Uniqueness
Cy 3 (Non-Sulfonated) (potassium) is unique due to its specific fluorescence properties and ability to intercalate into DNA without the presence of sulfonate groups. This characteristic makes it particularly useful in applications where lower water solubility and higher fluorescence intensity are desired .
属性
分子式 |
C43H49KN4O14S2 |
|---|---|
分子量 |
949.1 g/mol |
IUPAC 名称 |
potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C43H50N4O14S2.K/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51;/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59);/q;+1/p-1 |
InChI 键 |
CBHGNVAPFRTZCF-UHFFFAOYSA-M |
手性 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
规范 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


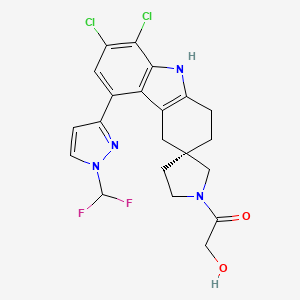
![disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12364586.png)
![(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate](/img/structure/B12364600.png)

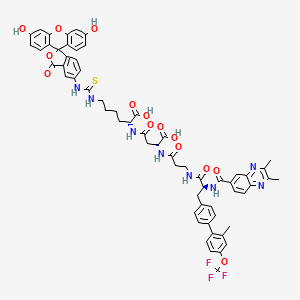
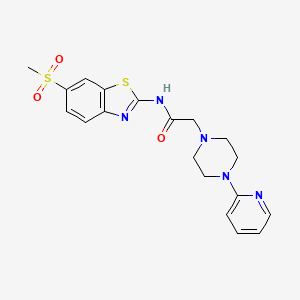
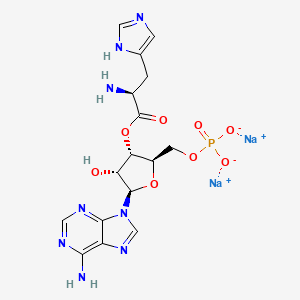
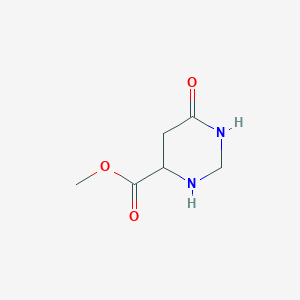
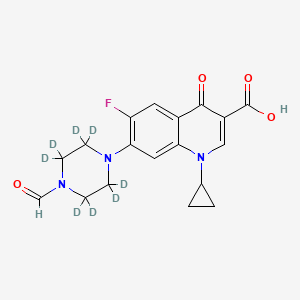
![4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide](/img/structure/B12364644.png)
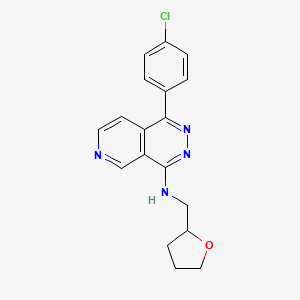

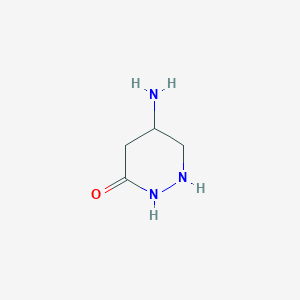
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester](/img/structure/B12364665.png)
